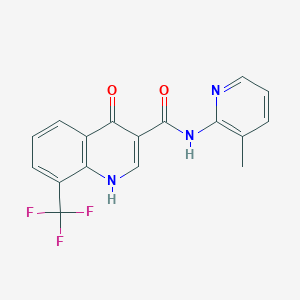

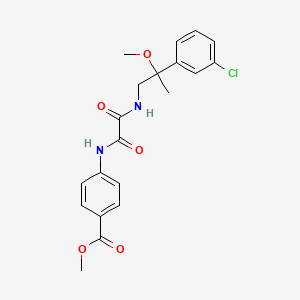

![molecular formula C18H15NO3 B2904309 N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide CAS No. 923138-90-3](/img/structure/B2904309.png)

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide” is a complex organic molecule. It contains a 2-methylphenyl group, a 4-oxochromen-6-yl group, and an acetamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the chromen ring, the introduction of the methylphenyl group, and the attachment of the acetamide group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the acetamide group could make it susceptible to hydrolysis, while the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and the acetamide group could influence its solubility .Scientific Research Applications

Comparative Metabolism in Human and Rat Liver Microsomes

Chloroacetamide herbicides, including compounds similar in structure to N-[2-(2-Methylphenyl)-4-Oxochromen-6-Yl]Acetamide, undergo complex metabolic pathways in liver microsomes that may lead to carcinogenic intermediates. Studies reveal that rat liver microsomes metabolize these compounds to specific metabolites, whereas human liver microsomes show a different metabolic profile. The metabolic activation pathway involves conversion to DNA-reactive dialkylbenzoquinone imine, highlighting the intricate bioactivation processes in herbicide metabolism (Coleman et al., 2000).

Chemoselective Acetylation for Antimalarial Drug Synthesis

The chemoselective monoacetylation of aminophenols, related to the structural framework of this compound, is critical in synthesizing antimalarial drugs. Using immobilized lipase for acetylation offers insight into enzymatic selectivity and efficiency, providing a foundation for developing synthetic routes for pharmacologically active compounds (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

The study of pyrazole-acetamide derivatives, structurally related to this compound, explores their coordination with metal ions and resultant antioxidant activities. These complexes demonstrate significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related damages (Chkirate et al., 2019).

Bioactive Conversion of Acetaminophen

Research on the bioactive conversion of acetaminophen, a compound with similarities to this compound, reveals its conjugation with arachidonic acid in the nervous system. This process forms potent TRPV1 agonists, highlighting a novel metabolic pathway for analgesics and its implications for pain management strategies (Högestätt et al., 2005).

Enhanced Photocatalytic Activity for Contaminant Removal

Studies on graphene/titanium dioxide nanocomposites, related to the chemical domain of this compound, demonstrate enhanced photocatalytic activity for the degradation of contaminants like acetaminophen. This research offers insights into advanced materials for environmental remediation applications (Tao et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-5-3-4-6-14(11)18-10-16(21)15-9-13(19-12(2)20)7-8-17(15)22-18/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPPGQBBFCQLMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

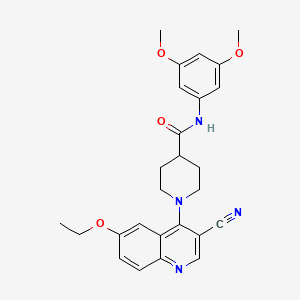

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B2904226.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-4-cyclohexylsulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2904228.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904235.png)

![3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2904237.png)

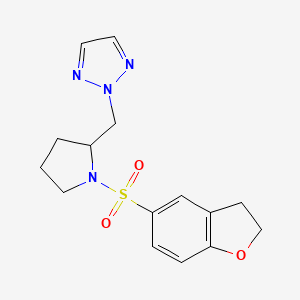

![1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B2904240.png)

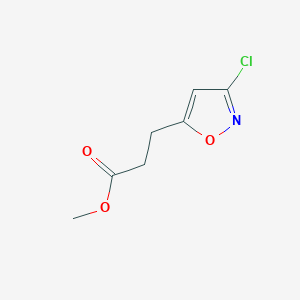

![Methyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2904244.png)

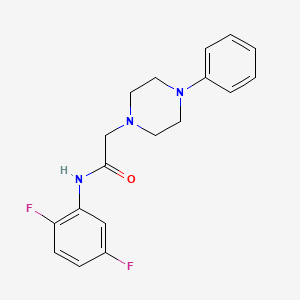

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2904247.png)